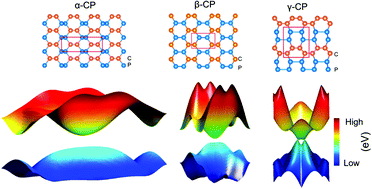Carbon phosphide monolayers with superior carrier mobility†
Nanoscale Pub Date: 2016-03-24 DOI: 10.1039/C6NR00498A
Abstract
Two dimensional (2D) materials with a finite band gap and high carrier mobility are sought after materials from both fundamental and technological perspectives. In this paper, we present the results based on the particle swarm optimization method and density functional theory which predict three geometrically different phases of the carbon phosphide (CP) monolayer consisting of sp2 hybridized C atoms and sp3 hybridized P atoms in hexagonal networks. Two of the phases, referred to as α-CP and β-CP with puckered or buckled surfaces are semiconducting with highly anisotropic electronic and mechanical properties. More remarkably, they have the lightest electrons and holes among the known 2D semiconductors, yielding superior carrier mobility. The γ-CP has a distorted hexagonal network and exhibits a semi-metallic behavior with Dirac cones. These theoretical findings suggest that the binary CP monolayer is a yet unexplored 2D material holding great promise for applications in high-performance electronics and optoelectronics.


Recommended Literature
- [1] Manipulation of biological samples using micro and nano techniques
- [2] Rapid cellextraction in aqueous two-phase microdroplet systems
- [3] An expanded cavity hexaamine cage for copper(ii)
- [4] A correlation of Hammett reaction constants ρ with infrared frequencies
- [5] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [6] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [7] Adsorptive removal of uranium(vi) from wastewater using a crosslinked amidoxime-functionalized β-cyclodextrin polymer†
- [8] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [9] Synthesis of thyminyl stilbazoles and their photo-reactivity†
- [10] Tunable photoluminescence and magnetic properties of Dy3+ and Eu3+ doped GdVO4 multifunctional phosphors

Journal Name:Nanoscale
Research Products
-
CAS no.: 13650-70-9
-
CAS no.: 175696-73-8









